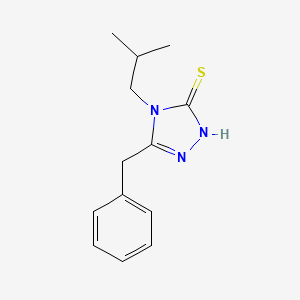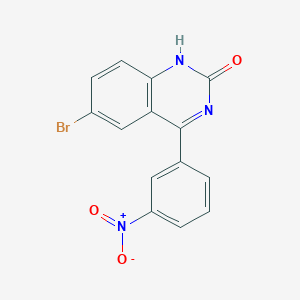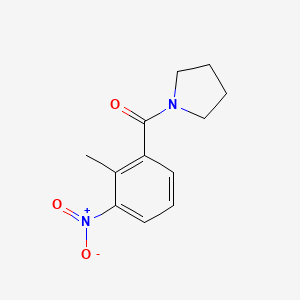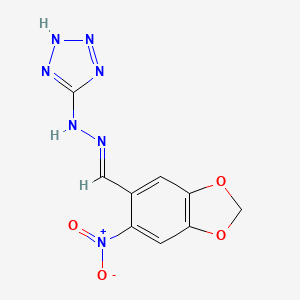
5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. It belongs to the class of thiosemicarbazones, which are known for their potent pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that the compound exerts its biological activities through various mechanisms. For instance, the compound has been reported to inhibit the activity of enzymes such as xanthine oxidase, which is involved in the production of reactive oxygen species. Moreover, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species, thereby protecting cells from oxidative stress-induced damage. Moreover, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol in lab experiments is its diverse range of biological activities. The compound has been shown to possess antitumor, antiviral, antifungal, antibacterial, and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research and development of 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol. One of the potential areas of research is the development of novel derivatives of this compound with improved pharmacological properties. Moreover, the compound can be further studied for its potential use in the treatment of neurological and cardiovascular diseases. Additionally, the compound can be used as a lead compound for the development of new drugs for the treatment of cancer, viral, and fungal infections.
In conclusion, this compound is a heterocyclic compound with diverse biological activities. The compound has been extensively studied for its potential use in the treatment of various diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The compound holds great promise for the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-isobutyl-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields the desired product in good yields. Other methods include the reaction of 4-isobutyl-1,2,4-triazole-3-thiol with benzaldehyde in the presence of a base or the reaction of 4-isobutyl-1,2,4-triazole-3-thiol with benzyl isocyanate.
Applications De Recherche Scientifique
5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its diverse range of biological activities. It has been reported to possess antitumor, antiviral, antifungal, antibacterial, and anti-inflammatory activities. The compound has also been shown to possess potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Moreover, this compound has been reported to exhibit neuroprotective and cardioprotective effects, making it a promising candidate for the treatment of neurological and cardiovascular diseases.
Propriétés
IUPAC Name |
3-benzyl-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-10(2)9-16-12(14-15-13(16)17)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRSLOHHPAQMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874271.png)

![N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5874285.png)
![2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5874286.png)


![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)


![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5874333.png)

![3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5874354.png)
![3-(1,3-benzodioxol-5-yl)-N-({1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5874375.png)
![2-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5874378.png)
